Cas no 1160574-67-3 (Ethyl 4-amino-3-bromo-5-fluorobenzoate)
Ethyl 4-amino-3-bromo-5-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-amino-3-bromo-5-fluorobenzoate
- Benzoic acid, 4-amino-3-bromo-5-fluoro-, ethyl ester
- EN300-7407756
- 1160574-67-3
- DTXSID90679229
- CS-0329472
- AB9196
- MFCD11846088
- Ethyl4-Amino-3-bromo-5-fluorobenzoate
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- MDL: MFCD11846088
- Inchi: 1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
- InChI Key: BHKBHSSXYVBUIT-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(C(=O)OCC)=C1)F)N
Computed Properties
- Exact Mass: 260.98007g/mol
- Monoisotopic Mass: 260.98007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 52.3Ų
Ethyl 4-amino-3-bromo-5-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097764-10g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 95% | 10g |
$521.86 | 2023-09-04 | |
| Alichem | A019097764-25g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 95% | 25g |
$1031.68 | 2023-09-04 | |
| Fluorochem | 037770-1g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 95% | 1g |
£129.00 | 2022-03-01 | |
| Fluorochem | 037770-5g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 95% | 5g |
£378.00 | 2022-03-01 | |
| Fluorochem | 037770-25g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 95% | 25g |
£1116.00 | 2022-03-01 | |
| abcr | AB446592-1 g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 1g |
€226.30 | 2022-06-02 | ||
| abcr | AB446592-5 g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate |
1160574-67-3 | 5g |
€579.20 | 2022-06-02 | ||
| abcr | AB446592-1g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate; . |
1160574-67-3 | 1g |
€233.40 | 2024-04-20 | ||
| abcr | AB446592-5g |
Ethyl 4-amino-3-bromo-5-fluorobenzoate; . |
1160574-67-3 | 5g |
€586.30 | 2024-04-20 | ||
| 1PlusChem | 1P000BZ7-1g |
Benzoic acid, 4-amino-3-bromo-5-fluoro-, ethyl ester |
1160574-67-3 | 95% | 1g |
$162.00 | 2025-02-18 |
Ethyl 4-amino-3-bromo-5-fluorobenzoate Suppliers
Ethyl 4-amino-3-bromo-5-fluorobenzoate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Ethyl 4-amino-3-bromo-5-fluorobenzoate
Ethyl 4-Amino-3-Bromo-5-Fluorobenzoate: A Comprehensive Overview
Ethyl 4-amino-3-bromo-5-fluorobenzoate, with the CAS number 1160574-67-3, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic esters. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a benzoate ester group attached to a substituted benzene ring, with substituents at positions 3, 4, and 5: a bromine atom at position 3, an amino group at position 4, and a fluorine atom at position 5.
The synthesis of Ethyl 4-amino-3-bromo-5-fluorobenzoate typically involves multi-step processes that include nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these transformations under mild conditions.
One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. The presence of multiple functional groups—namely the amino, bromo, and fluoro substituents—makes it highly versatile for further chemical modifications. For instance, the amino group can serve as a site for alkylation or acylation reactions, while the bromine atom can undergo substitution or elimination processes to introduce additional functionality.
Recent studies have highlighted the role of Ethyl 4-amino-3-bromo-5-fluorobenzoate in the development of novel materials with tailored electronic properties. The compound's aromatic system and substituent effects contribute to its unique electronic characteristics, making it a candidate for applications in organic electronics. For example, derivatives of this compound have been investigated for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where their electronic behavior plays a critical role.
In addition to its synthetic and material applications, this compound has also been studied for its biological activity. Preclinical research has suggested that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, which could pave the way for new therapeutic agents. Collaborative efforts between chemists and biologists are ongoing to explore these avenues further.
The stability and reactivity of Ethyl 4-amino-3-bromo-5-fluorobenzoate under various conditions have been extensively studied to optimize its handling and storage. It is generally stable under normal conditions but requires protection from moisture and light to prevent degradation. Proper storage practices are essential to maintain its integrity for long-term use in research and industrial settings.
In conclusion, Ethyl 4-amino-3-bromo-5-fluorobenzoate stands out as a valuable compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in both academic studies and industrial innovations.
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